HN-saponin F Demonstrates Superior Anticomplementary Activity on the Classical Pathway vs. Hederagenin and Related Saponins
In a direct head-to-head comparison of hederagenin saponins isolated from Dipsacus asper, HN-saponin F (3) exhibited the most potent anticomplementary activity on the classical pathway (CP) with an IC50 value of 3.7×10⁻⁵ M [1]. This potency was superior to that of hederagenin (1), 3-O-β-L-arabinopyranosyl hederagenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside (5), dipsacus saponin A (4), and the more complex 3-O-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-β-L-arabinopyranosyl hederagenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside (8) [1].
| Evidence Dimension | Anticomplementary activity on classical pathway (CP) |
|---|---|
| Target Compound Data | IC50 = 3.7×10⁻⁵ M |
| Comparator Or Baseline | Hederagenin (1), saponins 5, 4, and 8 (exact IC50 values not specified, but reported as less potent than HN-saponin F) |
| Quantified Difference | HN-saponin F is the most potent among tested compounds |
| Conditions | In vitro anticomplementary assay on the classical pathway of the complement system |
Why This Matters
Procurement of HN-saponin F is essential for complement pathway research requiring the most potent hederagenin saponin tool compound.
- [1] Oh SR, Jung KY, Son KH, Park SH, Lee IS, Ahn KS, Lee HK. In vitro anticomplementary activity of hederagenin saponins isolated from roots of Dipsacus asper. Arch Pharm Res. 1999 Jun;22(3):317-9. PMID: 10403139. View Source
